Superior D4 Receptor Affinity and D2 Selectivity Over the 4-Chlorobenzyl Analog
The target compound (N-cyclohexylmethyl) shows a 4.7-fold higher affinity for the hD4 receptor (Ki = 13 nM) compared to its direct N-(4-chlorobenzyl)-substituted analog (Ki = 61 nM). This affinity gain is accompanied by a significant improvement in D4/D2 selectivity: the target compound achieves ~9.2-fold selectivity (Ki D2 = 120 nM), whereas the chlorobenzyl analog has only a 4-fold selectivity window over hD2 receptors [1]. Both assays used displacement of [³H]spiperone from human dopamine receptors stably expressed in mammalian cells, ensuring a direct comparison [1].
| Evidence Dimension | D4 binding affinity and D4/D2 selectivity |
|---|---|
| Target Compound Data | hD4 Ki = 13 nM; hD2 Ki = 120 nM; D4/D2 selectivity ratio = 9.2 |
| Comparator Or Baseline | N-(4-chlorobenzyl) analog: hD4 Ki = 61 nM; D4/D2 selectivity = 4-fold |
| Quantified Difference | 4.7-fold higher D4 affinity; 2.3-fold improvement in D4/D2 selectivity |
| Conditions | Radioligand binding assay using [³H]spiperone; hD4 stably expressed in HEK293 cells; hD2 stably expressed in CHO cells |
Why This Matters
This direct comparison demonstrates that the cyclohexylmethyl group is a critical structural determinant for achieving both high D4 affinity and meaningful D2 selectivity, making this compound a superior choice for experiments requiring clean D4 receptor engagement.
- [1] Kulagowski, J. J. et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374-2385. PMID: 10340615. Data also curated in BindingDB (BDBM50059242) and ChEMBL (CHEMBL420954). View Source
